An In-depth Technical Guide to 4-nitro-N-thionylaniline: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-nitro-N-thionylaniline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-N-thionylaniline, also known as N-sulfinyl-4-nitroaniline, is an aromatic organosulfur compound featuring a nitro group (NO₂) and a thionylamino group (-N=S=O) attached to a benzene ring. This molecule serves as a reactive intermediate, with its functionality dominated by the electron-withdrawing nature of the nitro group and the unique reactivity of the N-sulfinylamine moiety. While its direct applications in drug development are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The nitroaromatic group is a known pharmacophore in various therapeutic agents, and the sulfinylamine group offers a versatile handle for asymmetric synthesis and the construction of complex nitrogen and sulfur-containing heterocycles.[1][2]
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-nitro-N-thionylaniline, offering field-proven insights for its application in research and development.
Chemical Structure and Identification
The chemical structure of 4-nitro-N-thionylaniline consists of a para-substituted benzene ring. The key functional groups are the nitro group at position 4 and the N-thionyl (or N-sulfinyl) group at position 1.
Caption: Chemical structure of 4-nitro-N-thionylaniline.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 4-nitro-N-thionylaniline / N-sulfinyl-4-nitroaniline | IUPAC Nomenclature |
| Molecular Formula | C₆H₄N₂O₃S | [3] |
| Molecular Weight | 184.17 g/mol | [3] |
| InChI Key | Inferred: ZWBFBMSYJQQXAB-UHFFFAOYSA-N | - |
| CAS Number | Not definitively assigned. | - |
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-nitro-N-thionylaniline is sparse in the literature, its properties can be reliably inferred from its precursors and closely related analogs, such as 3-nitro-N-sulfinylaniline.[4]
Table 2: Physicochemical Properties (Precursors)
| Property | 4-Nitroaniline | Thionyl Chloride |
| CAS Number | 100-01-6[5] | 7719-09-7[6] |
| Molecular Formula | C₆H₆N₂O₂[5] | SOCl₂[6] |
| Molecular Weight | 138.12 g/mol [5] | 118.97 g/mol [6] |
| Appearance | Yellow crystalline solid[3] | Colorless to yellow liquid[6] |
| Melting Point | 146-149 °C[5] | -104.5 °C[6] |
| Boiling Point | 332 °C[5] | 74.6 °C[6] |
| Density | 1.424 g/cm³[3] | 1.638 g/cm³[6] |
| Solubility | Sparingly soluble in water; soluble in ethanol.[3] | Reacts with water.[6] |
Spectroscopic Characterization
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¹H NMR: The spectrum would show a characteristic AA'BB' pattern for the para-substituted aromatic protons. The protons ortho to the nitro group would be shifted significantly downfield (expected around 8.0-8.3 ppm) due to the strong electron-withdrawing effect. The protons ortho to the N=S=O group would appear further upfield (expected around 7.0-7.4 ppm).
-
¹³C NMR: The spectrum would display four signals for the aromatic carbons. The carbon bearing the nitro group (C4) and the carbon bearing the N=S=O group (C1) would be the most deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
Strong asymmetric and symmetric stretching of the NO₂ group (~1500-1530 cm⁻¹ and ~1340-1350 cm⁻¹).
-
Stretching vibrations for the N=S=O group (~1240-1280 cm⁻¹ and ~1130-1170 cm⁻¹).
-
C-N and C-S stretching bands.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 184. Fragmentation would likely involve the loss of SO, NO, and NO₂ groups.
Synthesis of 4-nitro-N-thionylaniline
The primary and most effective method for the synthesis of N-sulfinylanilines is the reaction of the corresponding aniline with thionyl chloride (SOCl₂).[4][7] This method is directly applicable to the synthesis of 4-nitro-N-thionylaniline from 4-nitroaniline.
The reaction proceeds via the nucleophilic attack of the amino group on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl produced.[8] Alternatively, using an excess of the starting aniline can also serve this purpose, though this is less efficient.[7]
Caption: Experimental workflow for the synthesis of 4-nitro-N-thionylaniline.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of analogous substituted N-sulfinylanilines.[4]
Materials:
-
4-Nitroaniline (1.0 eq)
-
Thionyl chloride (1.1 - 1.5 eq)
-
Anhydrous benzene (or toluene)
-
Anhydrous pyridine (optional, 2.0 eq)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline in anhydrous benzene.
-
Causality: Anhydrous conditions are crucial as thionyl chloride readily hydrolyzes. Benzene serves as an inert solvent for the reactants.
-
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred solution at room temperature. If using pyridine, it can be added prior to the thionyl chloride.
-
Causality: The slow addition helps to control the initial exothermic reaction and the evolution of HCl gas.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed to completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If pyridine was used, the pyridinium hydrochloride salt will precipitate and can be removed by filtration.
-
The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-nitro-N-thionylaniline can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic methods outlined previously (NMR, IR, and Mass Spectrometry) and by melting point analysis.
Chemical Reactivity and Potential Applications
The reactivity of 4-nitro-N-thionylaniline is governed by the interplay between the electron-withdrawing nitro group and the electrophilic/dienophilic nature of the N-sulfinylamine group.
-
Diels-Alder Reactions: N-sulfinylanilines are known to act as dienophiles in [4+2] cycloaddition reactions.[4] The presence of the electron-withdrawing nitro group enhances the dienophilic character of the N=S bond, making 4-nitro-N-thionylaniline a potentially useful reagent for the synthesis of sulfur-containing heterocyclic compounds.
-
Nucleophilic Attack: The sulfur atom in the N=S=O group is electrophilic and can be attacked by nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, providing a route to N-sulfinyl-1,4-phenylenediamine, a bifunctional molecule for further synthetic transformations.[9]
Relevance in Drug Development
While direct use of 4-nitro-N-thionylaniline in pharmaceuticals is not established, its constituent parts are highly relevant:
-
Nitroaromatic Compounds: Many approved drugs contain a nitroaromatic moiety. The nitro group can act as a bioisostere for other functional groups and is often crucial for the drug's mechanism of action, particularly in antimicrobial and antiprotozoal agents where it can be reduced in hypoxic environments to generate reactive radical species.[1]
-
Sulfinamides and Related Structures: The N-sulfinyl group is a precursor to sulfinamides. Enantiopure sulfinamides are pivotal chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled preparation of chiral amines, which are ubiquitous in pharmaceuticals.[2] The development of novel synthetic routes to complex sulfinamides and sulfonamides remains an active area of research.[10]
Therefore, 4-nitro-N-thionylaniline represents a valuable, albeit under-explored, building block. Its dual functionality allows for sequential or orthogonal chemical modifications, making it a potentially useful intermediate for constructing libraries of complex molecules for drug discovery screening.
Conclusion
4-nitro-N-thionylaniline is a reactive chemical intermediate that can be reliably synthesized from readily available precursors. Its chemical properties, characterized by the electron-deficient aromatic ring and the versatile N-sulfinylamine group, make it a promising substrate for the synthesis of complex heterocyclic systems and as a precursor to other valuable synthons. While its full potential in medicinal chemistry and drug development is yet to be realized, the foundational chemistry of this and related compounds suggests a fertile ground for future research and application.
References
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Wikipedia. (n.d.). N-Sulfinylaniline. Retrieved February 7, 2026, from [Link]
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Francis, S., Joseph, S., Koshy, E. P., & Mathew, B. (2018). Microwave assisted green synthesis of silver nanoparticles using leaf extract of elephantopus scaber and its environmental and biological applications. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup3), 1-10. Available at: [Link]
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AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved February 7, 2026, from [Link]
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Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved February 7, 2026, from [Link]
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Aiswarya, G., Raj, R. M. P., & Sreedevi, S. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21569-21591. Available at: [Link]
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PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2017). Synthesis and structure of novel substituted N-sulfinylanilines. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved February 7, 2026, from [Link]
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Bitar, L., & Jaber, A. (2022). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]
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ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved February 7, 2026, from [Link]
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Veremeichik, Ya. V., Tevs, O. A., Krivolapov, D. B., Lodochnikov, O. A., & Plemenkov, V. V. (2017). Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Russian Journal of General Chemistry, 87(6), 921–926. Available at: [Link]
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Moseley, D. F., Bär, R. M., Sempere, Y., & Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 146(29), 19690–19695. Available at: [Link]
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Wikipedia. (n.d.). Thionyl chloride. Retrieved February 7, 2026, from [Link]
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